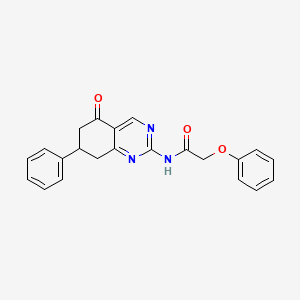

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide

Description

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide is a quinazoline derivative characterized by a tetrahydroquinazolinone core substituted at position 7 with a phenyl group and at position 2 with a 2-phenoxyacetamide moiety. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name |

N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c26-20-12-16(15-7-3-1-4-8-15)11-19-18(20)13-23-22(24-19)25-21(27)14-28-17-9-5-2-6-10-17/h1-10,13,16H,11-12,14H2,(H,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRYVUBTDXVWFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)COC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with phenylacetic acid derivatives under acidic or basic conditions to form the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Structure

- The target compound features a tetrahydroquinazolinone core (C8H8N2O), while analogs like (4R,7S)-2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-4H-chromene-3-carbonitrile () incorporate a chromene scaffold (C24H22N2O4), which introduces a fused pyran ring instead of a quinazoline system. Chromene derivatives often exhibit distinct conformational flexibility and hydrogen-bonding patterns due to their V-shaped pyran ring .

Substituent Effects

Position 7 Substituents: The target compound’s 7-phenyl group contrasts with 4-methylphenyl in N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide (). In 2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide (), the 2-furyl substituent introduces an oxygen heteroatom, increasing polarity and hydrogen-bonding capacity compared to phenyl .

Acetamide Modifications: The target’s 2-phenoxyacetamide group adds steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in biological targets. In contrast, the chloroacetamide substituent in ’s compound introduces an electron-withdrawing group, lowering the pKa (9.65) and increasing electrophilicity, which could influence reactivity .

Physicochemical Properties

- Molecular Weight : The target compound’s higher molar mass (373.41 g/mol) suggests reduced solubility compared to analogs, a critical factor in drug design.

- Density and pKa : The chloroacetamide analog () has a higher density (1.451 g/cm³) and lower pKa, reflecting its compact structure and electron-deficient acetamide group .

Hydrogen Bonding and Crystal Packing

- The chromene derivative () forms a 2D network via N–H⋯N and N–H⋯O interactions, stabilized by its amino and carbonyl groups . In contrast, the target compound’s phenoxyacetamide group could promote O–H⋯N or C–H⋯π interactions, altering crystal packing and stability.

Research Findings and Implications

- Synthetic Feasibility : The chromene derivative’s synthesis () involves a multi-component reaction under mild conditions, a strategy adaptable to the target compound for scalable production .

Biological Activity

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Name : N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide

- Molecular Formula : C16H15N3O2

- Molecular Weight : 281.31 g/mol

- CAS Number : 312626-61-2

These properties indicate a complex structure that may contribute to its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide can be attributed to several mechanisms:

- Inhibition of Kinases : Compounds with similar quinazoline structures often inhibit kinase enzymes, which are crucial in cell signaling pathways. This inhibition can lead to reduced tumor growth and proliferation in cancer cells.

- Cytotoxic Effects : Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For example, it has been observed to induce apoptosis in MCF-7 and JIMT-1 breast cancer cells at low micromolar concentrations .

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting the translocation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .

- Cell Migration Inhibition : N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide has been shown to significantly reduce cell migration in wound healing assays, indicating potential applications in preventing metastasis .

Case Studies

-

Cytotoxicity Assay :

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results : The compound demonstrated significant cytotoxicity at concentrations as low as 2 µM against MCF-7 and JIMT-1 cells .

-

NF-kB Translocation Assay :

- Objective : To determine the effect on NF-kB translocation induced by TNF-alpha.

- Method : Immunofluorescence microscopy was employed to visualize NF-kB localization in JIMT-1 cells post-treatment.

- Results : A notable reduction in NF-kB translocation was observed, supporting its anti-inflammatory potential .

Summary of Biological Activities

| Activity Type | Description | Observed Effect |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | Significant reduction in viability |

| Inhibition of Kinases | Interferes with kinase signaling pathways | Reduced tumor growth |

| Anti-inflammatory | Inhibits NF-kB translocation | Decreased inflammatory response |

| Cell Migration | Impedes migration of cancer cells | Lowered metastatic potential |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.